2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE
Description
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a 4-chlorobenzyl group, a 2-fluorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(10-12-6-8-13(17)9-7-12)11-16(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZWCNDIIWAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which serves as the core structure.
Introduction of the 4-Chlorobenzyl Group: The glycinamide is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorobenzyl group.
Addition of the 2-Fluorophenyl Group: The intermediate product is further reacted with 2-fluorophenyl isocyanate to attach the 2-fluorophenyl group.
Incorporation of the Methylsulfonyl Group: Finally, the compound is treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorobenzyl)-N~1~-(2-fluorophenyl)glycinamide: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
N~2~-(4-chlorobenzyl)-N~1~-(methylsulfonyl)glycinamide: Lacks the 2-fluorophenyl group, affecting its biological activity.
N~2~-(2-fluorophenyl)-N~1~-(methylsulfonyl)glycinamide: Lacks the 4-chlorobenzyl group, leading to variations in its chemical behavior.
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to the presence of all three functional groups, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
